

# A Technical Guide to Oseltamivir-d3 Acid for Research Applications

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## Compound of Interest

Compound Name: *Oseltamivir-d3 Acid*

Cat. No.: *B596441*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Oseltamivir-d3 Acid**, a deuterated internal standard crucial for the accurate quantification of the antiviral drug oseltamivir and its active metabolite, oseltamivir carboxylate, in biological matrices. This document outlines its commercial availability, physicochemical properties, and application in bioanalytical method development, complete with detailed experimental protocols and workflow visualizations.

## Commercial Availability and Physicochemical Properties

**Oseltamivir-d3 Acid**, also known as GS 4071-d3, is a stable isotope-labeled version of oseltamivir carboxylate. The deuterium labels provide a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification methods. Several commercial suppliers offer **Oseltamivir-d3 Acid** for research purposes.

Table 1: Commercial Suppliers of **Oseltamivir-d3 Acid**

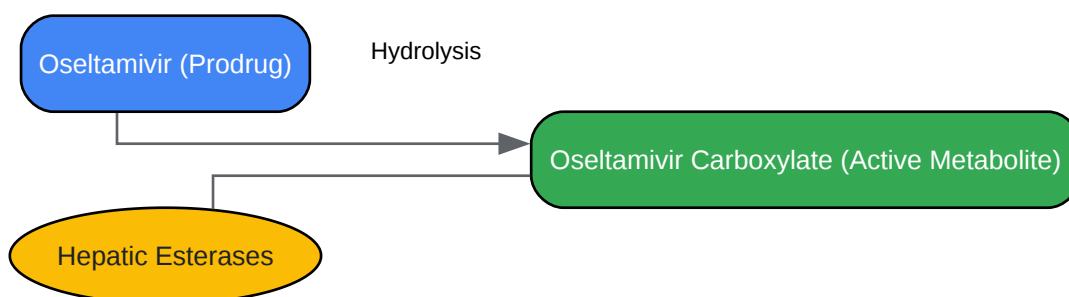
Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)
MedchemExpress	Oseltamivir acid-d3	HY-13318S	1242184-43-5	C <sub>14</sub> H <sub>21</sub> D <sub>3</sub> N <sub>2</sub> O <sub>4</sub>	287.37
VIVAN Life Sciences	Oseltamivir-d3 Acid	VLCS-01408	1242184-43-5	C <sub>14</sub> H <sub>21</sub> D <sub>3</sub> N <sub>2</sub> O <sub>4</sub>	287.37
Daicel Pharma Standards	Oseltamivir Carboxylic acid – D3 HCl	DCTI-A-172	1242184-43-5	C <sub>14</sub> H <sub>21</sub> D <sub>3</sub> N <sub>2</sub> O <sub>4</sub> (Free base)	287.37
Alfa Chemistry	Oseltamivir-d3 Acid	APB1242184435	1242184-43-5	C <sub>14</sub> H <sub>21</sub> D <sub>3</sub> N <sub>2</sub> O <sub>4</sub>	287.37
Simson Pharma Limited	Oseltamivir-D3 Carboxylic Acid	-	NA	-	-

Note: The availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.

## Metabolic Pathway of Oseltamivir

Oseltamivir is a prodrug that is rapidly metabolized in the body to its active form, oseltamivir carboxylate. This conversion is primarily mediated by hepatic esterases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Oseltamivir carboxylate is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[\[2\]](#) Understanding this metabolic pathway is critical for designing pharmacokinetic studies and interpreting bioanalytical data.



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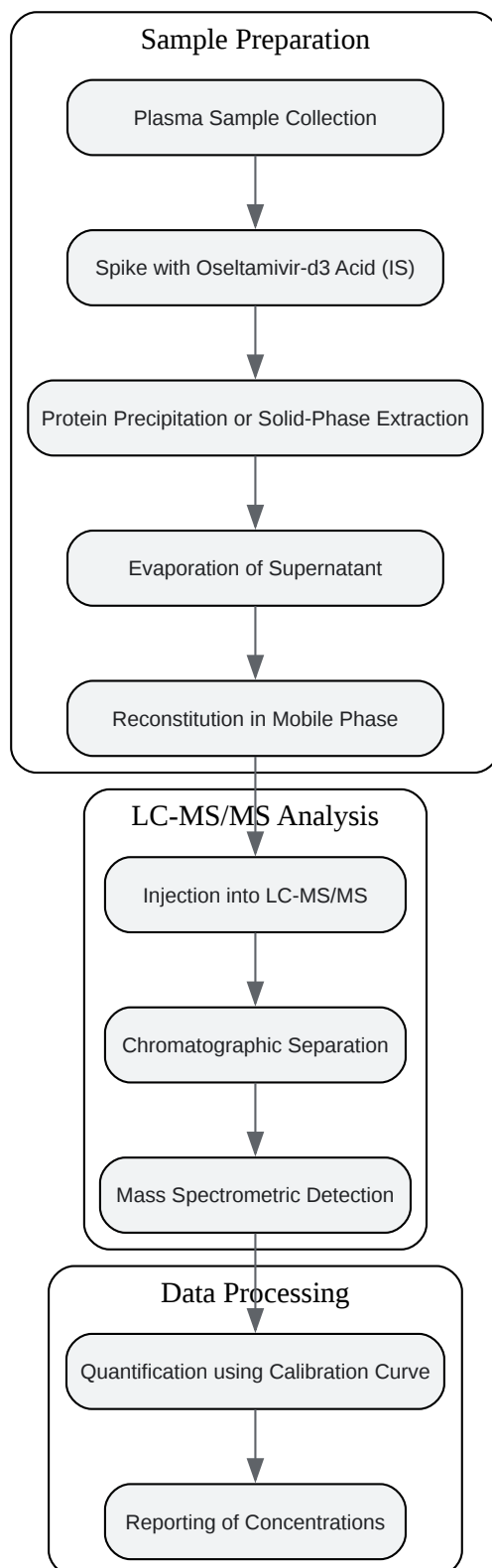
Metabolic conversion of Oseltamivir to its active form.

## Bioanalytical Methodologies for Oseltamivir Quantification

The accurate measurement of oseltamivir and oseltamivir carboxylate concentrations in biological fluids is essential for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose, with **Oseltamivir-d3 Acid** serving as the internal standard to ensure accuracy and precision.<sup>[6][7][8]</sup>

## Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of oseltamivir and oseltamivir carboxylate in plasma samples using **Oseltamivir-d3 Acid** as an internal standard.<sup>[9][10]</sup>



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Bioanalytical workflow for oseltamivir quantification.

## Detailed Experimental Protocols

The following protocols are syntheses of methodologies described in the scientific literature for the quantification of oseltamivir and oseltamivir carboxylate in human plasma.<sup>[6]</sup><sup>[7]</sup><sup>[8]</sup>

### Protocol 1: Sample Preparation using Protein Precipitation

- To a 100  $\mu$ L aliquot of human plasma in a microcentrifuge tube, add 20  $\mu$ L of **Oseltamivir-d3 Acid** internal standard working solution (concentration will depend on the specific assay sensitivity).
- Vortex mix for 10 seconds.
- Add 300  $\mu$ L of acetonitrile to precipitate plasma proteins.
- Vortex mix vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

### Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)<sup>[7]</sup><sup>[11]</sup><sup>[12]</sup>

- Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
- To a 200  $\mu$ L aliquot of human plasma, add 50  $\mu$ L of **Oseltamivir-d3 Acid** internal standard solution.
- Add 500  $\mu$ L of 1% formic acid in water and vortex.
- Load the entire sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.

- Dry the cartridge under vacuum for 1 minute.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

## LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of oseltamivir and oseltamivir carboxylate.

Table 2: Typical LC-MS/MS Parameters

Parameter	Condition
Liquid Chromatography	
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Gradient	A suitable gradient to separate the analytes from matrix components.
Flow Rate	0.4 - 0.6 mL/min
Injection Volume	5 - 10 µL
Column Temperature	40°C
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions:	
Oseltamivir	m/z 313.2 → 225.1
Oseltamivir Carboxylate	m/z 285.2 → 138.1
Oseltamivir-d3 Acid (IS)	m/z 288.2 → 200.1

Note: These parameters may require optimization based on the specific instrumentation and laboratory conditions.

## Synthesis and Characterization of Oseltamivir-d3 Acid

While detailed synthetic procedures for **Oseltamivir-d3 Acid** are not widely published in peer-reviewed literature, the synthesis would logically follow the established routes for oseltamivir, with the introduction of deuterium atoms at a suitable stage.<sup>[13][14][15]</sup> One plausible

approach involves the use of a deuterated acetylating agent, such as acetic anhydride-d<sub>6</sub>, during the synthesis to introduce the -C(O)CD<sub>3</sub> group.

The characterization of **Oseltamivir-d<sub>3</sub> Acid** is essential to confirm its identity, purity, and isotopic enrichment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled oseltamivir carboxylate, with the key difference being the absence of the singlet corresponding to the acetyl methyl protons.
  - <sup>13</sup>C NMR: The carbon-13 NMR spectrum would also closely resemble the unlabeled compound, with potential slight shifts in the signals of carbons adjacent to the deuterated acetyl group.
- Mass Spectrometry (MS):
  - High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and accurate mass of the deuterated compound.
  - Tandem mass spectrometry (MS/MS) is employed to determine the fragmentation pattern. For **Oseltamivir-d<sub>3</sub> Acid**, the precursor ion would be at m/z 288.2. The fragmentation would be similar to the unlabeled compound, but with a mass shift in fragments containing the deuterated acetyl group. A common fragment ion for **Oseltamivir-d<sub>3</sub> Acid** is observed at m/z 200.1.<sup>[7]</sup>

## Conclusion

**Oseltamivir-d<sub>3</sub> Acid** is an indispensable tool for researchers and drug development professionals involved in the study of oseltamivir. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. This guide provides a comprehensive overview of its commercial availability, application, and the methodologies involved in its use, serving as a valuable resource for the scientific community.



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